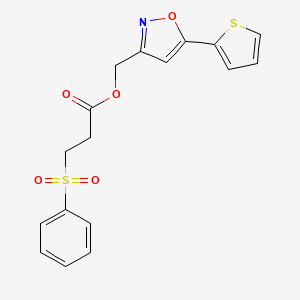

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate

Descripción

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate" features a hybrid heterocyclic scaffold combining an isoxazole ring fused with a thiophene moiety. The methyl ester group at the 3-position of isoxazole is linked to a 3-(phenylsulfonyl)propanoate chain.

Propiedades

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(benzenesulfonyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S2/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)22-12-13-11-15(23-18-13)16-7-4-9-24-16/h1-7,9,11H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQCMOODNQBYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The final step involves the esterification of the carboxylic acid group with the phenylsulfonyl propanoate moiety under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenylsulfonyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a suitable candidate for the development of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate has potential applications as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can participate in π-π stacking interactions, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Structural Features

Table 1: Structural Comparison with Analogs

Key Observations :

- The target compound’s isoxazole-thiophene core differs from thiazole () and indole (–5) systems, impacting π-π stacking and dipole interactions.

- The phenylsulfonyl propanoate ester provides a flexible, polar side chain, contrasting with the rigid sulfonyl ethyl group in eletriptan () or the conjugated vinyl group in ’s indole derivatives.

Impurity Profiles

- The target compound’s synthesis may generate sulfonic acid byproducts, necessitating rigorous purification .

Actividad Biológica

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate is a complex organic molecule featuring a combination of thiophene, isoxazole, and sulfonyl propanoate moieties. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

Molecular Formula: CHNOS

Molecular Weight: 345.39 g/mol

LogP: 2.2 (indicating moderate lipophilicity)

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act through the following mechanisms:

- Enzyme Inhibition: The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit lysyl oxidase, an enzyme involved in collagen cross-linking, which is critical in cancer progression .

- Receptor Modulation: The isoxazole moiety may bind to specific receptors involved in inflammatory pathways, modulating their activity and leading to anti-inflammatory effects.

- Antimicrobial Activity: Thiophene derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives as anticancer agents. For example, compounds with similar structures have shown significant cytotoxicity against cancer cell lines. A study demonstrated that derivatives of isoxazole could induce apoptosis in cancer cells via mitochondrial pathways .

Antimicrobial Effects

The compound's thiophene component suggests potential antimicrobial activities. Research indicates that thiophene derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The ability of this compound to modulate inflammatory responses has been noted in several studies. By inhibiting pro-inflammatory cytokines, it may serve as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the isoxazole-thiophene core via cycloaddition or condensation reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane or DMF .

- Step 2 : Sulfonylation of the propanoate moiety using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

- Optimization : Reaction time, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly affect yield. Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions on the isoxazole and thiophene rings .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, particularly if novel derivatives are synthesized .

Q. What stability profiles should researchers consider during storage and experimental use?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (commonly >150°C for similar sulfonylated compounds) .

- Photostability : Store in amber vials under inert gas (N) if UV-Vis studies indicate sensitivity to light .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) to identify susceptibility to ester hydrolysis, which may require refrigeration or desiccants for long-term storage .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity (e.g., antimicrobial or anticancer properties)?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets. Compare IC values against known inhibitors .

- Cellular Imaging : Fluorescent tagging (e.g., via click chemistry with azide-functionalized probes) to track cellular uptake and sublocalization .

- Computational Docking : Molecular dynamics simulations to predict binding affinities with proteins like COX-2 or tubulin, leveraging software such as AutoDock Vina .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to monitor hydrolysis/metabolic breakdown products in simulated environmental conditions (e.g., UV light, microbial consortia) .

- Ecotoxicology : Acute toxicity testing on model organisms (e.g., Daphnia magna) via OECD guidelines, focusing on LC and bioaccumulation factors .

Q. How should contradictory data in biological activity studies be addressed (e.g., variable IC values across cell lines)?

- Methodological Answer :

- Dose-Response Refinement : Replicate assays using standardized cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Metabolic Profiling : Use LC-MS to identify cell-specific metabolism of the compound, which may alter active concentrations .

- Synergistic Screening : Test combinatorial effects with adjuvants (e.g., P-glycoprotein inhibitors) to assess resistance mechanisms .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for proposed reactions (e.g., sulfonylation) using Gaussian09 with B3LYP/6-31G* basis sets to predict energy barriers .

- Retrosynthetic Analysis : Employ AI-driven platforms (e.g., Chematica) to deconstruct the molecule into feasible precursors .

Q. How can regioselectivity challenges in modifying the isoxazole-thiophene core be mitigated?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl) to steer electrophilic substitution toward desired positions .

- Cross-Coupling Catalysis : Use Pd-mediated Suzuki or Sonogashira reactions to attach functional groups with precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.